molecular formula C9H10Cl3NO B12690277 2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride CAS No. 80445-29-0

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride

Cat. No.: B12690277
CAS No.: 80445-29-0
M. Wt: 254.5 g/mol
InChI Key: JEVUAWDMHOZTLE-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride (CAS: 84540-51-2) is a halogenated phenolic compound with the molecular formula C₉H₉Cl₂NO·HCl and a molar mass of 218.08 g/mol (free base) + 36.46 g/mol (HCl) = 254.54 g/mol. It features a phenol backbone substituted with two chlorine atoms at positions 2 and 4, an imine group derived from 1-methylethylidene (isopropylidene) at position 3, and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic hydrochloride moiety .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

80445-29-0

Molecular Formula

C9H10Cl3NO

Molecular Weight

254.5 g/mol

IUPAC Name

2,4-dichloro-3-(propan-2-ylideneamino)phenol;hydrochloride

InChI

InChI=1S/C9H9Cl2NO.ClH/c1-5(2)12-9-6(10)3-4-7(13)8(9)11;/h3-4,13H,1-2H3;1H

InChI Key

JEVUAWDMHOZTLE-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=CC(=C1Cl)O)Cl)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound is synthesized through a Schiff base condensation reaction between a dichlorophenol derivative and an isopropylidene amine precursor. The general procedure includes:

  • Reactants :

    • Dichlorophenol derivative (e.g., 2,4-dichlorophenol)
    • Isopropylidene amine or similar aldehyde/ketone derivative
    • Hydrochloric acid (HCl) for salt formation
  • Reaction Medium : Absolute ethanol is commonly used as the solvent due to its ability to dissolve both reactants and facilitate the reaction.

  • Catalyst : Glacial acetic acid is employed as a catalyst to accelerate the condensation process.

  • Procedure :

    • Mix the dichlorophenol derivative and isopropylidene amine in absolute ethanol.
    • Add 2–3 drops of glacial acetic acid as a catalyst.
    • Stir the reaction mixture at room temperature for approximately 10–30 minutes.
    • Monitor the progress using thin-layer chromatography (TLC).
    • Filter and dry the precipitate formed during the reaction.
    • Recrystallize the product using absolute ethanol to enhance purity.

This method yields crystals or powder that are dried under vacuum.

Reaction Conditions

The optimal conditions for synthesizing this compound include:

Parameter Value
Temperature Room temperature (20–25°C)
Solvent Absolute ethanol
Catalyst Glacial acetic acid
Reaction Time Approximately 10–30 minutes
Monitoring Method Thin-layer chromatography (TLC)

These conditions ensure efficient condensation and high product yield.

Purification

After synthesis, purification is crucial to achieve high-quality crystals suitable for research applications:

  • Recrystallization :
    • Dissolve the crude product in absolute ethanol.
    • Heat gently to dissolve impurities.
    • Cool the solution gradually to precipitate pure crystals.
    • Dry under vacuum for complete removal of solvent residues.

Characterization

The synthesized compound is characterized using various techniques:

  • Melting Point Analysis : Confirms purity by comparing with known values.
  • Spectroscopic Methods :
    • Infrared (IR) spectroscopy to identify functional groups.
    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
    • Mass spectrometry (MS) for molecular weight determination.

Data Table: Reaction Parameters

Step Reactants Solvent Catalyst Temperature Duration
Condensation Reaction Dichlorophenol + Isopropylidene amine Absolute ethanol Glacial acetic acid Room temp 10–30 min
Recrystallization Crude product Absolute ethanol None Slight heating Variable

Notes on Reactivity

The reactivity of this compound stems from its functional groups:

  • Amino Group : Participates in nucleophilic substitution reactions.
  • Chloro Substituents : Undergo electrophilic aromatic substitution or nucleophilic attack under appropriate conditions.
  • Phenolic Hydroxyl Group : Engages in condensation reactions, forming ethers or esters when reacted with suitable reagents.

Chemical Reactions Analysis

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenolic Derivatives

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride vs. TBBPA (4,4'-(1-Methylethylidene)bis[2,6-Dibromophenol])
  • Structural Differences: TBBPA (CAS: 79-94-7) is a brominated bisphenol with two phenol rings linked by a methylethylidene group. In contrast, the target compound is a mono-phenolic derivative with chlorine substituents and an imine-functionalized side chain.
  • Applications : TBBPA is widely used as a flame retardant in plastics and electronics, whereas the target compound’s applications are less documented but may involve intermediates in agrochemical or pharmaceutical synthesis .
  • Environmental Impact: TBBPA is persistent in the environment and bioaccumulative, as noted in Environment Canada’s screening assessments. The target compound’s environmental fate remains understudied .
Property Target Compound TBBPA
CAS Number 84540-51-2 79-94-7
Molecular Formula C₉H₉Cl₂NO·HCl C₁₅H₁₂Br₄O₂
Halogen Type Chlorine Bromine
Environmental Concern Limited data High (bioaccumulative)
Comparison with N-(2,6-Dichloro-4-Trifluoromethyl)Phenyl-N’-(1-Phenylethylidene) Hydrazines
  • Structural Similarities: Both compounds contain dichlorinated aromatic rings and imine groups.
  • Synthesis: The target compound’s synthesis likely involves condensation of 2,4-dichloro-3-aminophenol with acetone (to form the isopropylidene imine), followed by HCl treatment. In contrast, ’s compounds use substituted acetophenones and ethanol/HCl under reflux .

Hydrochloride Salts of Bioactive Phenols

Dopamine Hydrochloride (CAS: 62-31-7)
  • Functional Differences : Dopamine HCl is a neurotransmitter with a catecholamine structure (3,4-dihydroxyphenyl group + ethylamine side chain). The target compound lacks hydroxyl groups and has a halogenated aromatic system, suggesting divergent biological roles .
  • Applications : Dopamine HCl is used clinically for hemodynamic support, while the target compound may serve as a synthetic intermediate or antimicrobial agent due to its halogenation .
Ractopamine Hydrochloride (CAS: 90274-24-1)
  • Structural Contrast: Ractopamine HCl (C₁₈H₂₃NO₃·HCl) is a β-adrenergic agonist with a phenolic core linked to a hydroxyethylamine side chain. The target compound’s imine and dichloro substitutions suggest distinct reactivity and receptor interactions .

Methylethylidene-Containing Compounds

Bisphenol A (BPA) Derivatives
  • 4,4'-(1-Methylethylidene)bis[2-Methylphenol] (CAS: 79-97-0): This BPA analog has methyl groups at positions 2 and 6, differing from the target compound’s chloro and imine substituents.

Key Research Findings and Data Gaps

  • Synthetic Utility : The target compound’s imine group may facilitate coordination chemistry or serve as a precursor for heterocyclic compounds, though specific studies are lacking .

Biological Activity

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride (CAS Number: 80445-29-0) is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antimicrobial and antidiabetic properties, as well as its interactions with DNA.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₉Cl₃NO
Molecular Weight254.54 g/mol
Boiling Point326.7 °C
Flash Point151.4 °C
LogP4.613

Synthesis and Characterization

The synthesis of this compound involves the reaction of phenolic compounds with appropriate amines under controlled conditions. Characterization techniques such as FT-IR, NMR, and elemental analysis confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the antimicrobial efficacy observed:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2050 µg/mL
Escherichia coli1875 µg/mL
Bacillus subtilis2240 µg/mL
Saccharomyces cerevisiae15100 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has shown significant antidiabetic activity by inhibiting key enzymes involved in carbohydrate metabolism. The following table presents the enzyme inhibition percentages observed during testing:

EnzymeInhibition (%) at 100 µg/mL
α-Amylase93.2
α-Glucosidase73.7

The high inhibition rates indicate that this compound could be a promising candidate for managing diabetes by controlling postprandial glucose levels .

DNA Interaction Studies

Studies have also explored the interaction of this compound with DNA. Spectroscopic analyses showed hyperchromism and bathochromic shifts, which suggest strong binding affinity to DNA. This interaction may imply potential anticancer properties, as compounds that bind to DNA can interfere with replication processes .

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates of Staphylococcus aureus demonstrated a notable reduction in bacterial load when treated with varying concentrations of the compound over a period of 24 hours.
  • Diabetes Management in Animal Models : In a controlled experiment using diabetic rats, administration of the compound resulted in a significant decrease in blood glucose levels compared to control groups.

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